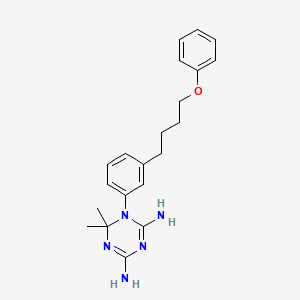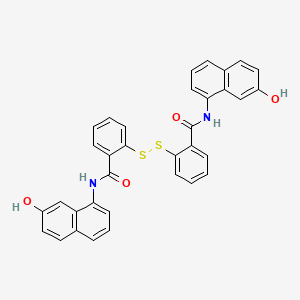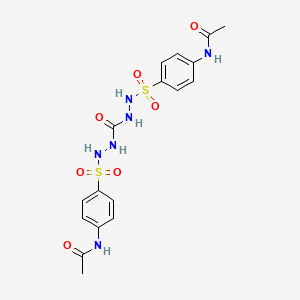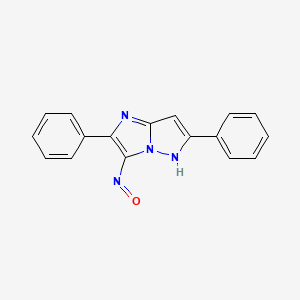
2-Bromobicyclo(2.2.2)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromobicyclo(222)octane is an organic compound with the molecular formula C8H13Br It is a brominated derivative of bicyclo(222)octane, a bicyclic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromobicyclo(2.2.2)octane can be synthesized through several methods. One common approach involves the bromination of bicyclo(2.2.2)octane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired brominated product .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromobicyclo(2.2.2)octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of bicyclo(2.2.2)octanol.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form bicyclo(2.2.2)octene.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Major Products
Substitution: Bicyclo(2.2.2)octanol or other substituted derivatives.
Elimination: Bicyclo(2.2.2)octene.
Applications De Recherche Scientifique
2-Bromobicyclo(2.2.2)octane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its role in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromobicyclo(2.2.2)octane involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution and elimination, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromobicyclo(2.2.2)octane: Another brominated derivative with similar reactivity.
Bicyclo(2.2.2)octane: The parent hydrocarbon, which lacks the bromine atom.
1,4-Diazabicyclo(2.2.2)octane (DABCO): A related bicyclic compound used as a catalyst in organic synthesis.
Uniqueness
2-Bromobicyclo(22Its structure allows for targeted chemical modifications, making it valuable in various research and industrial contexts .
Propriétés
Numéro CAS |
2534-78-3 |
|---|---|
Formule moléculaire |
C8H13Br |
Poids moléculaire |
189.09 g/mol |
Nom IUPAC |
2-bromobicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H13Br/c9-8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2 |
Clé InChI |
SFAAKNFUDVMJAE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1CC2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





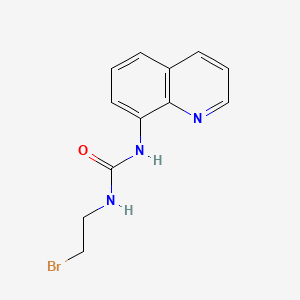
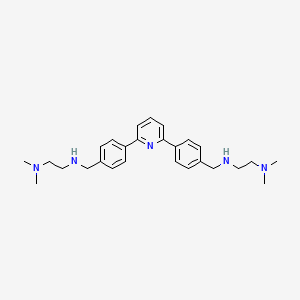
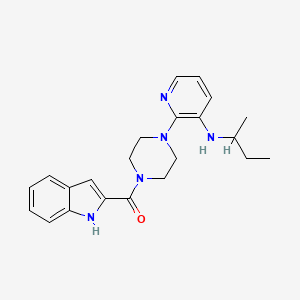
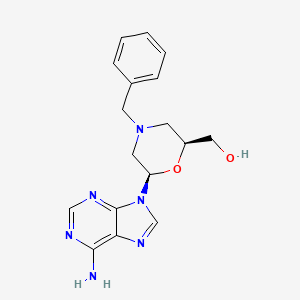
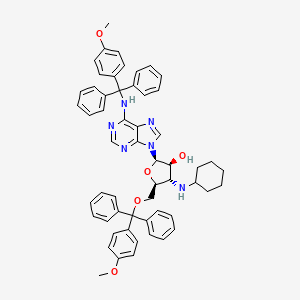
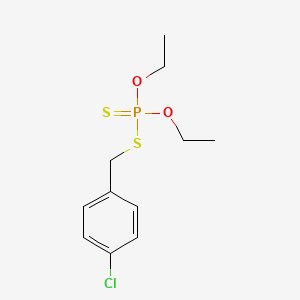
![3-[6-(9,10-Dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B12802534.png)
